

history and development of substituted BINOL ligands

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Cat. No.: B2375930

[Get Quote](#)

An In-Depth Technical Guide to the History and Development of Substituted BINOL Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Bi-2-naphthol (BINOL) has emerged as a cornerstone of asymmetric catalysis since its potential was first unlocked. This axially chiral scaffold has proven to be remarkably versatile, serving as a privileged ligand in a vast array of enantioselective transformations. However, the true power of BINOL catalysis has been realized through the strategic placement of substituents on its aromatic framework. This guide provides a comprehensive overview of the history and development of substituted BINOL ligands, delving into the synthetic strategies employed to modify the BINOL core and the profound impact of these modifications on catalytic activity and selectivity. We will explore the causal relationships behind experimental choices, from early derivatizations to the rational design of modern, highly specialized ligands. This document is intended to be a technical resource, offering field-proven insights for researchers aiming to leverage the full potential of this remarkable class of chiral ligands.

The Genesis of a Privileged Ligand: A Historical Perspective

The story of BINOL begins long before its application in asymmetric catalysis. The racemic form of 1,1'-bi-2-naphthol was first synthesized in 1926 by Pummerer and his colleagues through the facile oxidative coupling of 2-naphthol using ferric chloride (FeCl_3)[1]. For over half a century, BINOL remained a chemical curiosity, its unique atropisomeric nature noted but its potential largely untapped. Atropisomerism arises from restricted rotation around the C1-C1' single bond between the two naphthalene rings, which leads to stable, non-interconverting enantiomers, (R)- and (S)-BINOL[2][3].

The pivotal moment in the history of BINOL arrived in 1979 when Ryoji Noyori reported its use as a chiral ligand in the enantioselective reduction of aromatic ketones and aldehydes[1]. This seminal work marked the birth of BINOL as a "privileged ligand" in asymmetric catalysis[1]. However, it was quickly recognized that unsubstituted BINOL, while effective, did not always provide satisfactory results in terms of enantioselectivity and catalytic activity for all substrates[1]. This realization sparked a continuous and intensive area of research focused on modifying the BINOL scaffold. The central hypothesis was that by strategically placing substituents on the binaphthyl framework, one could fine-tune the steric and electronic properties of the resulting ligand-metal complexes, thereby enhancing their catalytic performance[1][2][3].

Architectural Evolution: Synthesizing Substituted BINOLs

The development of substituted BINOL ligands has largely followed two primary synthetic strategies: the regioselective modification of the parent BINOL scaffold and the coupling of pre-functionalized naphthol units[1].

Modification of the BINOL Scaffold: A Direct Approach

Direct functionalization of the enantiomerically pure BINOL core is often the most convergent and widely used approach. The choice of reaction and conditions dictates the position of substitution.

The 3,3'-positions are situated ortho to the hydroxyl groups and are in close proximity to the catalytic metal center. Consequently, substituents at these positions exert a significant steric influence on the chiral environment of the catalyst.

A common method for introducing substituents at the 3,3'-positions involves a two-step protocol: protection of the hydroxyl groups, followed by ortho-lithiation and reaction with an electrophile[1][2][3]. The methoxymethyl (MOM) ether is a frequently used protecting group as it directs the lithiation to the adjacent 3- and 3'-positions[1][4].

Experimental Protocol: Synthesis of 3,3'-Disubstituted BINOLs via Ortho-Lithiation

- Protection: (S)-BINOL is treated with methoxymethyl chloride (MOMCl) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (DCM) to afford (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.
- Ortho-Lithiation: The MOM-protected BINOL is dissolved in an ethereal solvent like tetrahydrofuran (THF) and cooled to -78 °C. An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to effect lithiation at the 3- and 3'-positions.
- Electrophilic Quench: The desired electrophile (e.g., an alkyl halide, a silyl chloride, or CO₂) is then added to the reaction mixture to introduce the substituent.
- Deprotection: The MOM groups are subsequently removed under acidic conditions (e.g., HCl in methanol) to yield the 3,3'-disubstituted BINOL derivative.

```
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee]; } caption { content: "Workflow for 3,3'-Substitution via Ortho-Lithiation"; } /dot
```

Cram and coworkers pioneered early work in this area, preparing a series of 3,3'-disubstituted BINOLs, including diaryl derivatives via Grignard cross-coupling of 3,3'-dibromo-BINOL dimethyl ether[1]. The introduction of bulky groups at these positions, as demonstrated by Wipf and Jung, can be crucial for creating a well-defined chiral pocket, which is particularly important when the substrate itself lacks significant differentiating features[1]. More recently, Jørgensen and coworkers developed a simple and efficient Suzuki coupling approach to synthesize 3,3'-diaryl BINOLs[5].

The 6,6'-positions are para to the hydroxyl groups. Substituents at these positions primarily influence the electronic properties of the ligand, although bulky groups can also extend the chiral environment.

Electrophilic aromatic substitution is a highly effective method for functionalizing the 6,6'-positions. Bromination, for instance, proceeds with high regioselectivity. Treatment of enantiomerically pure BINOL with bromine selectively yields 6,6'-dibromo-1,1'-bi-2-naphthol, a versatile and commercially available intermediate[1][2]. The electron-donating nature of the hydroxyl groups directs the electrophile to the para position, and density functional theory (DFT) calculations of the highest occupied molecular orbital (HOMO) of BINOL support this observed selectivity[2][3].

This readily available 6,6'-dibromo-BINOL serves as a gateway to a wide array of other derivatives through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups[1][3]. For example, Kobayashi and coworkers synthesized (R)-6,6'-bis(trifluoromethyl)-1,1'-bi-2-naphthol by converting the bromo substituents to iodo groups, followed by a trifluoromethylation reaction[1].

While less common, substitutions at other positions have also been explored to further modulate the ligand's properties. For instance, substituents at the 7,7'-positions can increase the steric bulk around the metal center, enhancing enantioselectivity in certain reactions[1]. Mikami and coworkers prepared a 7,7'-disubstituted BINOL ligand for use in titanium-catalyzed [2+3] cycloaddition reactions[1]. The synthesis of these derivatives often requires multi-step sequences starting from substituted naphthols[1].

Coupling of Substituted Naphthols: A Convergent Strategy

An alternative to modifying the pre-formed BINOL scaffold is the oxidative coupling of two substituted 2-naphthol units. This approach is particularly useful for synthesizing BINOLs with substitution patterns that are difficult to achieve through direct functionalization. Various metal complexes, including those based on copper, vanadium, and ruthenium, have been developed to catalyze this enantioselective oxidative coupling[1][6][7]. For example, Uang and co-workers reported a catalytic oxidative coupling of 2-naphthols using $\text{VO}(\text{acac})_2$ and molecular oxygen[1].

```
dot graphdot { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee]; } caption { content: "Primary Synthetic Routes to Substituted BINOLs"; } /dot
```

The Impact of Substitution: Tuning for Catalytic Excellence

The strategic introduction of substituents allows for the precise tuning of a BINOL ligand's properties, which in turn dictates its performance in asymmetric catalysis. The effects can be broadly categorized as steric and electronic.

Steric Effects: Sculpting the Chiral Pocket

Substituents at the 3,3'-positions have the most direct steric impact. Large, bulky groups in these positions create a more confined and well-defined chiral pocket around the metal center. This enhanced steric hindrance can:

- Improve Enantioselectivity: By creating a more discriminating environment, bulky 3,3'-substituents can force the substrate to adopt a specific orientation, leading to higher enantiomeric excesses (ee)[1][8].
- Influence Reaction Scope: The size of the chiral pocket can determine which substrates can be effectively accommodated, thereby influencing the scope of the reaction.

A quantitative study by Goodman and Reid demonstrated that the stereochemical outcome of many reactions catalyzed by BINOL-derived phosphoric acids depends on both proximal and remote sterics of the 3,3'-substituents[8]. Their model provides a decision tree for selecting the optimal catalyst based on these steric features[8].

Electronic Effects: Modulating Lewis Acidity and Basicity

Substituents on the aromatic rings, particularly at the 6,6'-positions, can significantly alter the electronic properties of the BINOL ligand. Electron-withdrawing groups (e.g., $-CF_3$, $-NO_2$) decrease the electron density on the phenolic oxygens. This has two main consequences:

- Increased Lewis Acidity: When complexed with a metal, the resulting catalyst becomes a stronger Lewis acid, which can accelerate the reaction rate.
- Increased Brønsted Acidity: In the case of BINOL-derived phosphoric acids, electron-withdrawing groups increase the acidity of the P-OH proton, making the catalyst a more potent Brønsted acid[9].

Conversely, electron-donating groups (e.g., -OCH₃, -Ph) increase the electron density on the oxygens, making the corresponding metal complexes less Lewis acidic and the phosphoric acids less Brønsted acidic. This ability to tune the electronic nature of the catalyst is crucial for optimizing reactivity and selectivity for a given transformation[10][11].

Substitution Position	Primary Synthetic Method	Primary Effect	Impact on Catalysis	Key Examples
3,3'	Ortho-lithiation followed by electrophilic quench	Steric	Creates a defined chiral pocket, enhances enantioselectivity	Diaryl, silyl, and bulky alkyl groups[1][5][12]
6,6'	Electrophilic aromatic substitution (e.g., bromination) followed by cross-coupling	Electronic	Modulates the Lewis/Brønsted acidity of the catalyst	-CF ₃ , -Ph, -alkynyl groups[1][10]
7,7'	Multi-step synthesis from substituted naphthols	Steric	Increases steric bulk around the metal center	Phenyl-substituted derivatives[1]

Beyond Classical BINOLs: The Next Generation of Ligands

The principles learned from the development of substituted BINOLs have inspired the creation of new classes of axially chiral ligands and catalysts.

VANOL and VAPOL: Vaulted Biaryl Ligands

Developed by the Wulff group, VANOL (vaulted 2,2'-binaphthol) and VAPOL (vaulted 3,3'-biphenanthrol) are structurally distinct from BINOL^{[13][14][15][16]}. They possess a "vaulted" backbone that creates a deeper and more enclosed chiral pocket around the metal center compared to BINOL^{[15][16]}. This unique architecture has led to exceptional performance in a variety of asymmetric reactions, including Diels-Alder reactions, aziridinations, and imino-aldol reactions, often surpassing the efficacy of traditional BINOL-based catalysts^{[13][14][16][17]}.

H₈-BINOL: A Flexible yet Rigid Scaffold

H₈-BINOL is a partially hydrogenated derivative of BINOL. It retains the C₂ symmetry and conformational rigidity of the parent molecule but possesses different geometric and electronic properties^{[18][19]}. The direct bromination of the H₈-BINOL core at the 3,3'-positions is possible, offering a more efficient route to certain derivatives compared to the multi-step process required for BINOL itself^[19]. H₈-BINOL-derived catalysts have shown excellent enantioselectivity in various reactions, including the addition of nucleophiles to aldehydes^[18].

BINOL-Derived Chiral Phosphoric Acids (CPAs)

A major breakthrough in organocatalysis was the development of chiral phosphoric acids derived from BINOL, independently reported by the groups of Akiyama and Terada in 2004^{[9][14][20]}. These strong Brønsted acids have become privileged catalysts for a vast number of enantioselective transformations, including Mannich, Friedel-Crafts, and Diels-Alder reactions^{[9][21][22]}. The 3,3'-positions of the BINOL scaffold are typically substituted with bulky groups to create a highly effective chiral environment where the catalyst can activate substrates through hydrogen bonding^{[8][20]}.

```
dot graphdot { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4", splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee]; } caption { content: "Development Trajectory of Substituted BINOL Ligands"; } /dot
```

Conclusion and Future Outlook

The journey from the initial synthesis of racemic BINOL to the development of highly specialized, substituted derivatives represents a remarkable chapter in the history of asymmetric catalysis. The ability to systematically modify the BINOL scaffold has provided chemists with a powerful toolkit for rational catalyst design. By understanding the interplay between substituent effects and catalytic performance, researchers can tailor ligands to achieve exceptional levels of enantioselectivity and reactivity for specific applications. The ongoing exploration of novel substitution patterns, the development of advanced ligand architectures like VANOL and H₈-BINOL, and the expansion of applications for BINOL-derived organocatalysts ensure that the legacy of this privileged scaffold will continue to drive innovation in synthetic chemistry, impacting fields from materials science to drug development for years to come.

References

- Brunel, J. M. (2005). Modified BINOL Ligands in Asymmetric Catalysis. *Chemical Reviews*, 105(3), 857–897. [\[Link\]](#)
- Zhang, Y., & Feng, X. (2018). Synthesis of novel BINOL-derived chiral bisphosphorus ligands and their application in catalytic asymmetric hydrogenation.
- Parmeggiani, C., & Cardona, F. (2012). Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions. *Organic & Biomolecular Chemistry*, 10(18), 3553–3566. [\[Link\]](#)
- Wulff, W. D., et al. (2011). New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts. *The Journal of Organic Chemistry*, 76(15), 6044–6059. [\[Link\]](#)
- Pu, L. (2014). Regioselective Substitution of BINOL. *Chemical Reviews*, 114(14), 7126–7164. [\[Link\]](#)
- Ferreira, E. M., et al. (2023).
- Singh, A., & Kumar, S. (2023). Recent Advancement in H₈-BINOL Catalyzed Asymmetric Methodologies. *ACS Omega*, 8(20), 17621–17641. [\[Link\]](#)
- Zhu, C., et al. (2021). Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs).
- Parmeggiani, C., & Cardona, F. (2012). Chiral BINOL-derived phosphoric acids: Privileged Brønsted acid organocatalysts for C-C bond formation reactions. *Organic & Biomolecular Chemistry*, 10(18), 3553–3566. [\[Link\]](#)
- Wang, Y., et al. (2010). Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes. *Chirality*, 22(9), 820–826. [\[Link\]](#)

- Zhu, C., et al. (2021). Changing the Absolute Configuration of Atropisomeric Bisnaphthols (BINOLs).
- Pu, L., et al. (2009). 3,3'-Anisyl-Substituted BINOL, H4BINOL, and H8BINOL Ligands: Asymmetric Synthesis of Diverse Propargylic Alcohols and Their Ring-Closing Metathesis to Chiral Cycloalkenes. *The Journal of Organic Chemistry*, 74(22), 8681–8689. [\[Link\]](#)
- Wulff, W. D., et al. (2011). Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL via the Cycloaddition/Electrocyclization Cascade. *Organic Process Research & Development*, 15(4), 891–902. [\[Link\]](#)
- Parmar, D., et al. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. *Chemical Reviews*, 114(18), 9047–9153. [\[Link\]](#)
- Wulff, W. D.
- Reddy, B. V. S., et al. (2019). Chiral 3,3'-diaroyl BINOL phosphoric acids: syntheses and evaluation in asymmetric transfer hydrogenation, photophysical, and electrochemical studies. *Organic & Biomolecular Chemistry*, 17(35), 8153-8161. [\[Link\]](#)
- Wulff, W. D., et al. (2004). An examination of VANOL, VAPOL, and VAPOL derivatives as ligands for asymmetric catalytic Diels–Alder reactions. *Canadian Journal of Chemistry*, 82(6), 949-963. [\[Link\]](#)
- Xu, L.-W., et al. (2015). Development of Ar-BINMOL-Derived Atropisomeric Ligands with Matched Axial and sp^3 Central Chirality for Catalytic Asymmetric Transformations. *The Chemical Record*, 15(5), 887-903. [\[Link\]](#)
- Maruoka, K., et al. (2016). BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization. *Organic & Biomolecular Chemistry*, 14(31), 7484-7487. [\[Link\]](#)
- Pu, L. (2014). Regioselective Substitution of BINOL. *ACS Chemical Reviews*, 114(14), 7126-7164. [\[Link\]](#)
- Ferreira, E. M., et al. (2022).
- Jørgensen, K. A., et al. (1998). A Simple Synthetic Approach to 3,3'-Diaryl BINOLs. *The Journal of Organic Chemistry*, 63(19), 6772–6775. [\[Link\]](#)
- Reid, J. P., & Goodman, J. M. (2017). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. *Chemistry – A European Journal*, 23(58), 14248-14260. [\[Link\]](#)
- Sigman, M. S., et al. (2021). Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts. *Journal of the American Chemical Society*, 143(31), 12048–12056. [\[Link\]](#)
- Pu, L., et al. (1998). Synthesis of 3,3'-, 6,6'- and 3,3',6,6'-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes—an obvious effect of

substituents of BINOL on the enantioselectivity. *Journal of the Chemical Society, Perkin Transactions 1*, (12), 2097-2104. [Link]

- Brunel, J. M. (2005). BINOL: A Versatile Chiral Reagent. *Chemical Reviews*, 105(3), 857-898. [Link]
- Wang, J., et al. (2023). Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction. *Chemical Science*, 14(39), 10834-10841. [Link]
- Cai, D., et al. (1999). Resolution of Racemic 1,1'-Bi-2-naphthol. *Organic Syntheses*, 76, 1. [Link]
- Huang, H., et al. (2024). Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination.
- Shibasaki, M., & Sasai, H. (2006). Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. *Accounts of Chemical Research*, 39(8), 554-561. [Link]
- Al-Salim, N., et al. (2024). (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. *Dalton Transactions*, 53(24), 10857-10866. [Link]
- Chan, A. S. C., et al. (2005). Synthesis of new bifunctional BINOL derivatives. *Tetrahedron Letters*, 46(30), 5019-5022. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Substitution of BINOL - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in the Asymmetric Synthesis of BINOL Derivatives | MDPI [[mdpi.com](https://MDPI.com)]
- 7. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]

- 8. Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity | UBC Chemistry [chem.ubc.ca]
- 9. [pubs.acs.org](#) [pubs.acs.org]
- 10. Synthesis of 3,3'-, 6,6'- and 3,3',6,6'-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes—an obvious effect of substituents of BINOL on the enantioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. [researchgate.net](#) [researchgate.net]
- 12. Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [www2.chemistry.msu.edu](#) [www2.chemistry.msu.edu]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. [catalysis](#) [www2.chemistry.msu.edu]
- 16. BINOL and Derivatives [sigmaaldrich.com]
- 17. [cdnsciencepub.com](#) [cdnsciencepub.com]
- 18. [pubs.acs.org](#) [pubs.acs.org]
- 19. [pubs.acs.org](#) [pubs.acs.org]
- 20. Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [history and development of substituted BINOL ligands]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2375930#history-and-development-of-substituted-binol-ligands\]](https://www.benchchem.com/product/b2375930#history-and-development-of-substituted-binol-ligands)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com